molecular formula C10H17NO5 B2936632 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis CAS No. 1909286-95-8

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis

Cat. No. B2936632
CAS RN: 1909286-95-8
M. Wt: 231.248
InChI Key: HAPURMUUNQVENY-KZYPOYLOSA-N
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Description

The compound “rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride” is a powder with a molecular weight of 192.65 . Another related compound, “rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine”, is an oil with a molecular weight of 142.2 .


Molecular Structure Analysis

The InChI code for “rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride” is 1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5 (6)4-11-7;/h5-6,8H,1-4H2, (H,9,10);1H/t5-,6+;/m0./s1 . For “rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine”, the InChI code is 1S/C7H14N2O/c1-2-8-5-6-7 (1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m1/s1 .


Physical And Chemical Properties Analysis

The compound “rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride” is stored at room temperature . The related compound “rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine” is also stored at room temperature .

Scientific Research Applications

Chiral Separation and Configuration Analysis

  • A study by Zhu et al. (2009) described the separation of racemic compounds using chiral chromatography and further chemical reactions to establish the absolute configuration of pyrrolopiperidine fragments, highlighting the importance of chiral separation in determining the stereochemistry of complex molecules (Huichun Zhu, M. Plewe, A. Rheingold, Curtis Moore, A. Yanovsky, 2009).

Coordination Chemistry and Molecular Structures

Synthesis of Novel Compounds and Potential Applications

  • Beumer et al. (2000) discussed the synthesis of diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids, starting from pyrrole and involving kinetic resolution and oxidation steps. These compounds are valuable as building blocks for peptides containing unnatural amino acids, which could have applications in drug development and medicinal chemistry (R. Beumer, C. Bubert, C. Cabrele, O. Vielhauer, M. Pietzsch, O. Reiser, 2000).

Pharmaceutical and Medicinal Chemistry

Luminescence and Material Science

  • Research on a new racemic tetraoxaspiro ligand by Hu et al. (2019) revealed its potential in forming complexes with distinct luminescent properties, suggesting applications in material science and sensor technology. The study emphasizes the correlation between molecular structure and luminescence properties, which could be utilized in designing new luminescent materials (Min-Na Hu, Wen‐Qian Zhang, Hua Liu, P. He, Ping Liu, Yaoyu Wang, Jian-Li Li, 2019).

Safety and Hazards

The compound “rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride” has the following hazard statements: H302, H315, H319, H335 . The related compound “rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine” has the hazard statements: H315, H318, H335 .

properties

IUPAC Name

(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPURMUUNQVENY-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCOCC2NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCOC[C@H]2NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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